Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate
Description
Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate is a heterocyclic compound featuring a quinoline core fused with a [1,3]dioxolo ring system.
Properties
IUPAC Name |
methyl 2-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c1-20-13(19)5-23-12-3-8(14(15,16)17)7-2-10-11(22-6-21-10)4-9(7)18-12/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFNJTCDKOPLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC3=C(C=C2C(=C1)C(F)(F)F)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Generation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate has shown potential as a bioactive compound in biological studies. It can be used to investigate the biological activity of quinoline derivatives and their interactions with various biomolecules.
Medicine: In the field of medicine, this compound is being explored for its therapeutic properties. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and microbial infections.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical engineering.
Mechanism of Action
The mechanism by which Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its trifluoromethyl-substituted quinoline-dioxolo hybrid scaffold. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases hydrophobicity compared to non-fluorinated analogs (e.g., chromenones in ) .
- Thermal Stability : Melting points for related compounds (e.g., 230–232°C for compound 4a in ) suggest moderate stability, though data for the target compound are unavailable .
Biological Activity
Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing existing research findings and data.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a dioxole moiety attached to a quinoline scaffold. The molecular formula is , with a molecular weight of approximately 307.27 g/mol.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Several studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The trifluoromethyl group enhances the lipophilicity and overall bioactivity of the molecule, potentially contributing to its antimicrobial efficacy.
Anticancer Properties
Quinoline derivatives are also known for their anticancer properties. Research indicates that compounds containing quinoline rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. The incorporation of a dioxole structure may further enhance these effects by stabilizing the compound's interaction with biological targets.
Antioxidant Activity
Antioxidant activity is another important aspect of quinoline derivatives. The ability to scavenge free radicals and reduce oxidative stress has been linked to the presence of certain functional groups within these compounds. Studies suggest that this compound may exhibit comparable antioxidant properties.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (PMC8649202) | Investigated the synthesis and biological evaluation of trifluoromethylated quinolines showing promising antimicrobial activity against Mycobacterium tuberculosis. |
| Study 2 (De Gruyter) | Reported that similar quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. |
| Study 3 (ResearchGate) | Highlighted the broad pharmacological applications of quinoline compounds, including their role in treating malaria and bacterial infections. |
The biological mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors for enzymes like topoisomerases or kinases involved in cancer cell proliferation.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS generation can lead to oxidative stress in target cells, promoting apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
